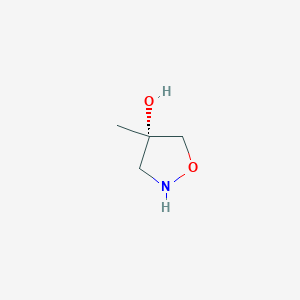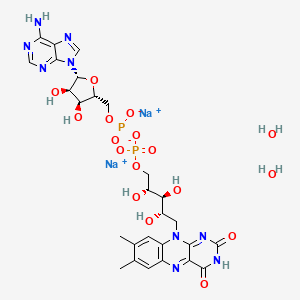![molecular formula C11H15N3O2 B12958845 3-(tert-Butyl)-1-methyl-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B12958845.png)
3-(tert-Butyl)-1-methyl-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(tert-Butyl)-1-methyl-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole ring fused with a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-1-methyl-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate diketones with hydrazines under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. These methods often employ catalysts to enhance reaction rates and selectivity, ensuring efficient production of the compound on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions
3-(tert-Butyl)-1-methyl-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
3-(tert-Butyl)-1-methyl-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 3-(tert-Butyl)-1-methyl-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-tert-Butyl-1H-pyrazole-5-carboxylic acid
- 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylic acid
- 3-(tert-Butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid
Uniqueness
3-(tert-Butyl)-1-methyl-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylic acid is unique due to its fused ring structure, which imparts distinct chemical and physical properties compared to other pyrazole derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C11H15N3O2 |
|---|---|
Poids moléculaire |
221.26 g/mol |
Nom IUPAC |
3-tert-butyl-1-methyl-6H-pyrrolo[2,3-c]pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C11H15N3O2/c1-11(2,3)8-6-5-7(10(15)16)12-9(6)14(4)13-8/h5,12H,1-4H3,(H,15,16) |
Clé InChI |
UVTYDJFCDPINGP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NN(C2=C1C=C(N2)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromopyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B12958762.png)
![5-(1-Chloroethyl)furo[2,3-b]pyridine](/img/structure/B12958763.png)










![4-(1-(2,4-Diamino-5H-pyrrolo[3,2-d]pyrimidin-5-yl)butan-2-yl)benzoic acid](/img/structure/B12958848.png)
![5-(tert-Butyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12958853.png)
